2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene
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Overview
Description
2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 It is a derivative of benzene, featuring both cyclopropoxy and isopropoxy functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material, a benzene derivative, undergoes electrophilic aromatic substitution to introduce the ethyl and isopropoxy groups onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by cyclopropanation using efficient and scalable methods. The choice of reagents and conditions would be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The cyclopropoxy and isopropoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-1-ethylbenzene: Lacks the isopropoxy group, making it less versatile in terms of chemical reactivity.
1-Ethyl-3-isopropoxybenzene: Lacks the cyclopropoxy group, resulting in different physical and chemical properties.
2-Cyclopropoxy-1-methyl-3-isopropoxybenzene: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications
Uniqueness
2-Cyclopropoxy-1-ethyl-3-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-ethyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-11-6-5-7-13(15-10(2)3)14(11)16-12-8-9-12/h5-7,10,12H,4,8-9H2,1-3H3 |
InChI Key |
NCARCBZADMFNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC(C)C)OC2CC2 |
Origin of Product |
United States |
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